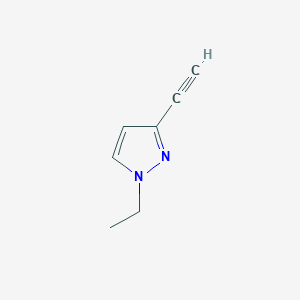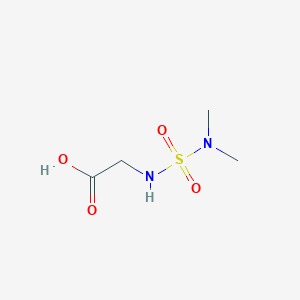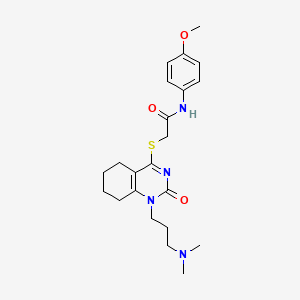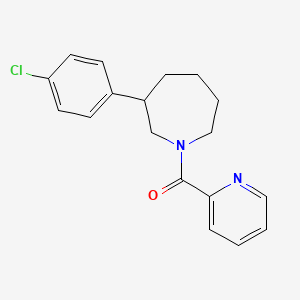![molecular formula C19H17BrClN3O2 B2661227 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide CAS No. 1788843-95-7](/img/structure/B2661227.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The synthesis of benzoxazole compounds involves the use of IR, 1H/13C-NMR, and mass spectroscopy . An electrochemical method has been developed to prepare 2-aminobenzoxazole by using acetic acid as an electrolyte .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed using 1H NMR spectra which shows protons in the aromatic region . The peak at δ 10.169 ppm corresponds to –CHO proton .Chemical Reactions Analysis
Benzoxazole derivatives have been identified as a new class of GRK2 and 5 kinase inhibitor . They have been found to have potent inhibitory activities toward GRK2 and 5 .Physical And Chemical Properties Analysis
Benzoxazole derivatives are solid in form . They have a linear formula of C11H14O1N3Cl1 .Scientific Research Applications
- Suvorexant Derivative : Suvorexant is a medication used to treat insomnia. Researchers have synthesized an active intermediate of Suvorexant using this compound . Its benzoxazole moiety plays a crucial role in its biological activity.
- PPARα Agonists : The compound’s scaffold resembles ®-K-13675, a PPARα agonist . Investigating its effects on peroxisome proliferator-activated receptors (PPARs) could lead to potential therapeutic applications.
- Researchers have developed an electrochemical method to prepare 2-aminobenzoxazole using acetic acid as an electrolyte. Notably, this method avoids the use of metal catalysts and supporting electrolytes, making it cleaner and more efficient .
- Computational studies and molecular docking experiments can explore the interactions between this compound and bacterial proteins. Investigating its antibacterial potential may yield promising results .
- While several methods exist for converting benzoxazole to 2-aminobenzoxazole, this compound offers a greener approach. Researchers continue to explore alternative synthetic pathways with reduced reaction times and fewer reagents .
- Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines serve as key intermediates in the synthesis of substituted imidazoles. This compound’s versatility contributes to its utility in constructing complex heterocyclic structures .
- By modifying substituents on the benzoxazole ring, researchers can investigate how these changes impact biological activity. For instance, O-alkyl moieties at specific positions may influence antimicrobial properties .
Medicinal Chemistry and Drug Development
Electrochemical Synthesis
Antibacterial and Antimicrobial Properties
Green Synthesis Routes
Imidazole Synthesis
Structure-Activity Relationship Studies
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-bromo-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O2/c20-12-7-8-15(21)14(10-12)18(25)22-11-13-4-3-9-24(13)19-23-16-5-1-2-6-17(16)26-19/h1-2,5-8,10,13H,3-4,9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGBDHLTALZXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2661150.png)

![3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2661153.png)

![N-(3,5-dimethylphenyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2661155.png)
![1-Tert-butyl-3-[1-[1-(2-chloropropanoyl)piperidin-3-yl]ethyl]urea](/img/structure/B2661156.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2661164.png)
